molecular formula C10H7ClN2O B1449787 N-hydroxyquinoline-2-carbonimidoyl chloride CAS No. 1194233-89-0

N-hydroxyquinoline-2-carbonimidoyl chloride

Cat. No. B1449787
CAS RN: 1194233-89-0
M. Wt: 206.63 g/mol
InChI Key: CVRZTNDBXSLHCB-RAXLEYEMSA-N
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Description

“N-hydroxyquinoline-2-carbonimidoyl chloride” is a chemical compound with the molecular formula C10H7ClN2O and a molecular weight of 206.63 g/mol .


Synthesis Analysis

The synthesis of quinoline derivatives, such as “N-hydroxyquinoline-2-carbonimidoyl chloride”, has been a topic of interest in the field of medicinal chemistry . Various synthesis protocols have been reported in the literature for the construction of this scaffold .


Molecular Structure Analysis

The molecular structure of “N-hydroxyquinoline-2-carbonimidoyl chloride” consists of a quinoline core, which is a heterocyclic aromatic compound with a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .


Chemical Reactions Analysis

While specific chemical reactions involving “N-hydroxyquinoline-2-carbonimidoyl chloride” are not detailed in the search results, quinoline derivatives are known to undergo a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-hydroxyquinoline-2-carbonimidoyl chloride” include its molecular formula (C10H7ClN2O), molecular weight (206.63 g/mol), and its structure .

Scientific Research Applications

Antimicrobial and Antifungal Applications

N-hydroxyquinoline derivatives, including clioquinol and other related compounds, have been extensively studied for their antimicrobial and antifungal properties. These derivatives show activity against a range of microbial and fungal pathogens, making them valuable in the development of new antifungal and antimicrobial agents (Pippi et al., 2017).

Use in Metal Chelation and Alzheimer's Disease Research

8-Hydroxyquinoline derivatives have been shown to complex with metal ions like copper(II) and zinc(II). These properties have made them subjects of interest in Alzheimer's disease research, where metal chelation is considered a potential therapeutic approach. Studies have explored the structural characterization of these metal complexes and their biological implications (Di Vaira et al., 2004).

Catalysis and Synthesis Applications

N-hydroxyquinoline derivatives are used as ligands in catalytic processes, such as the copper-catalyzed hydroxylation of aryl halides. This application is significant in the field of organic synthesis, offering efficient and selective methods for producing key organic compounds (Yang et al., 2011).

Applications in Anticancer Research

Certain hydroxyquinoline derivatives have been investigated for their anticancer properties. These compounds, particularly when coordinated with metals like ruthenium, have shown promising cytotoxic activity against cancer cell lines. This research is pivotal in the development of new anticancer drugs (Havrylyuk et al., 2018).

Photophysical Properties and Luminescence Applications

The photophysical properties of hydroxyquinoline derivatives, especially their luminescence characteristics, have been studied for potential applications in materials science. For example, neodymium complexes with hydroxyquinolines exhibit near-infrared luminescence, which could be useful in various technological applications (Shavaleev et al., 2008).

Solvent Extraction and Separation Processes

Hydroxyquinoline derivatives have been employed in solvent extraction processes, particularly in the separation of rare earth elements. This application is important in the field of hydrometallurgy and resource recovery (Wu et al., 2007).

Future Directions

Quinoline derivatives, such as “N-hydroxyquinoline-2-carbonimidoyl chloride”, have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in drug discovery and are explored for broad-ranging biological effects . Future research will likely continue to explore the synthesis and functionalization of quinoline derivatives for biological and pharmaceutical activities .

properties

IUPAC Name

(2Z)-N-hydroxyquinoline-2-carboximidoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O/c11-10(13-14)9-6-5-7-3-1-2-4-8(7)12-9/h1-6,14H/b13-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVRZTNDBXSLHCB-RAXLEYEMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C(=NO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC(=N2)/C(=N/O)/Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-hydroxyquinoline-2-carbonimidoyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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